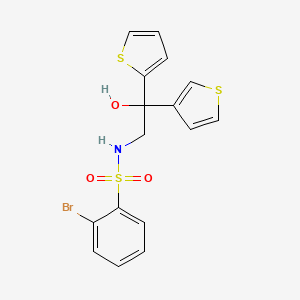

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3S3/c17-13-4-1-2-5-14(13)24(20,21)18-11-16(19,12-7-9-22-10-12)15-6-3-8-23-15/h1-10,18-19H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAQOQIPLNRLEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Sulfonamide Group: This step involves the reaction of the brominated benzene derivative with a sulfonamide precursor, often using a base like sodium hydroxide (NaOH) to facilitate the reaction.

Attachment of the Thiophene Rings: The thiophene rings are introduced through a series of coupling reactions, often involving organometallic reagents such as Grignard reagents or lithium reagents, under controlled conditions to ensure regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.

Reduction: LiAlH₄, sodium borohydride (NaBH₄).

Substitution: Palladium catalysts, organometallic reagents, bases like NaOH or K₂CO₃.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that compounds similar to 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the inhibition of key enzymes responsible for cell growth and survival pathways, making it a potential candidate for drug development against malignancies.

Antimicrobial Properties:

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) reported range from 5 to 10 µg/mL, indicating its potential use as an antimicrobial agent.

Biological Studies

Enzyme Inhibition:

The compound's structural features allow it to interact with various biological targets, including enzymes involved in metabolic pathways. For instance, derivatives of thiophene-containing sulfonamides have been studied for their inhibitory effects on human carbonic anhydrase isoforms, which are important in regulating physiological pH and fluid balance.

Biological Pathway Probes:

Due to its unique electronic properties imparted by the thiophene rings, this compound can serve as a probe to study biological pathways involving thiophene derivatives. Its ability to modulate enzyme activity makes it valuable for investigating biochemical processes.

Materials Science

Organic Semiconductors:

The electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic semiconductor materials could enhance charge transport properties in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Anticancer Activity in Leukemia Models

A study focused on related benzamide derivatives demonstrated significant inhibition of CCRF-CEM human T-cell leukemia cells. The results indicated that specific modifications to the benzamide structure could enhance anticancer efficacy.

Antimicrobial Efficacy

In comparative analyses, compounds featuring thiophene rings were tested against standard antibiotics. Findings revealed enhanced antibacterial activity compared to ciprofloxacin, highlighting their potential as alternative therapeutic agents.

Mechanism of Action

The mechanism by which 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects depends on its specific application. For instance, in a biological context, the compound may interact with enzymes or receptors, altering their activity. The sulfonamide group can mimic natural substrates of enzymes, while the thiophene rings can engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Sulfonamides and Related Derivatives

The target compound’s unique combination of dual thiophene substitution and a brominated sulfonamide distinguishes it from most analogs. Key comparisons include:

N-(4-Bromophenyl)-2-(2-Thienyl)acetamide

- Structure : Acetamide core with a 4-bromophenyl group and a thiophen-2-yl substituent.

- Key Differences : Lacks sulfonamide and hydroxyl groups; single thiophene ring.

- Biological Activity : Exhibits antimycobacterial activity, highlighting the pharmacological relevance of thiophene-bromo combinations .

Tiotropium Bromide Derivative (Impurity)

- Structure : Contains hydroxy, thiophen-2-yl, and thiophen-3-yl groups but within a tricyclic ammonium framework.

- Key Differences : Quaternary ammonium center instead of sulfonamide; designed for reduced regioisomeric impurities during synthesis .

2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-(5-Bromo-2-Methoxybenzylidene)Acetohydrazide

Structural and Functional Group Analysis

Key Observations

Thiophene Substitution : Dual thiophene rings in the target compound may enhance lipophilicity and π-stacking compared to single-thiophene analogs like N-(4-bromophenyl)-2-(2-thienyl)acetamide.

Sulfonamide vs. Acetamide : The sulfonamide group’s stronger hydrogen-bonding capacity could improve target binding compared to acetamide derivatives.

Bromo Position : The 2-bromo substitution on the benzene ring may influence electronic effects differently than 4-bromo or 5-bromo positions in other compounds.

Research Implications and Challenges

- Synthesis Complexity : The crowded ethyl linker in the target compound increases the risk of regioisomeric byproducts, as seen in tiotropium bromide synthesis .

- Characterization : Advanced techniques like NMR (as in ) and X-ray crystallography (using tools like Mercury or SHELXL ) are critical for verifying purity and conformation.

- Biological Potential: While antimycobacterial activity is observed in simpler thiophene-bromo analogs , the target’s activity remains unexplored.

Biological Activity

The compound 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic molecule characterized by the presence of a bromine atom, a hydroxy group, and two thiophene rings. This unique structure suggests potential biological activities that warrant investigation. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 444.4 g/mol. The presence of thiophene rings enhances its electronic properties and solubility, making it a candidate for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄BrNO₃S₃ |

| Molecular Weight | 444.4 g/mol |

| CAS Number | 2034591-05-2 |

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : Starting from a thiophene derivative, bromination introduces the bromine atom.

- Hydroxylation : The hydroxy group is then added through specific reaction conditions.

- Sulfonamide Formation : Finally, the benzenesulfonamide group is introduced.

These reactions often utilize solvents such as dichloromethane and catalysts like palladium or copper complexes to enhance yield and purity during synthesis .

Anticancer Potential

Research indicates that compounds containing thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can interact with various biological targets, including enzymes and receptors involved in cancer progression. The specific compound has not been extensively studied in clinical settings; however, its structural similarities to known anticancer agents suggest potential efficacy against various cancer types.

The proposed mechanisms for the biological activity of thiophene-containing compounds include:

- Inhibition of Enzymatic Activity : Many thiophene derivatives act as enzyme inhibitors, potentially affecting pathways crucial for cancer cell survival.

- Induction of Apoptosis : Some studies suggest that these compounds may trigger programmed cell death in malignant cells through various signaling pathways.

Case Studies

- In vitro Studies : A study evaluating similar thiophene derivatives demonstrated significant inhibition of cell proliferation in human breast cancer cell lines, indicating that modifications to the thiophene structure could enhance anticancer activity .

- Comparative Analysis : In a comparative study involving various benzamide derivatives, compounds with similar structures exhibited varying degrees of potency against cancer cell lines, highlighting the importance of specific substitutions on biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what methodological challenges arise during its preparation?

- Answer : A common route involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install thiophene substituents. For example, brominated intermediates can react with thiophene boronic acids under microwave-assisted conditions (60°C, THF, Pd(PPh₃)₂Cl₂ catalyst) . Challenges include stereochemical control at the hydroxyethyl bridge and competing side reactions due to bromine’s electrophilicity. Post-synthesis purification often requires gradient column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : Assign thiophene proton environments (δ 6.5–7.5 ppm) and sulfonamide NH (~δ 8.0 ppm).

- HRMS : Confirm molecular ion ([M+H]+) with isotopic Br pattern (m/z ~511–513).

- X-ray crystallography : Resolve stereochemistry at the hydroxyethyl group using SHELX software (e.g., SHELXL refinement for disordered thiophene rings) .

Q. How can preliminary biological activity screening be designed for this sulfonamide derivative?

- Answer : Use in vitro assays:

- Cytotoxicity : MTT assay (U87MG glioma cells, IC₅₀ determination) .

- Enzyme inhibition : Target sulfonamide-binding enzymes (e.g., carbonic anhydrase) via fluorometric assays.

- Data interpretation : Normalize results against controls and use ANOVA for significance testing (p < 0.05).

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic structure for target binding?

- Answer :

- Method : B3LYP/6-31G(d) basis set to calculate HOMO/LUMO energies, electrostatic potential maps, and sulfonamide charge distribution .

- Application : Predict binding affinity to proteins (e.g., sulfonamide interactions with Zn²+ in metalloenzymes).

- Validation : Compare computed dipole moments with experimental crystallographic data (e.g., bond angles in SHELX-refined structures) .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Answer :

- Hypothesis testing : Evaluate assay conditions (e.g., cell line variability, solvent effects).

- Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed DMSO concentration ≤1%).

- Mechanistic studies : Use siRNA knockdown to confirm target specificity if off-target effects are suspected .

Q. What strategies address crystallographic disorder in the thiophene moieties during structure refinement?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.